Tetrabutylammonium heptadecafluorooctanesulfonate

Overview

Description

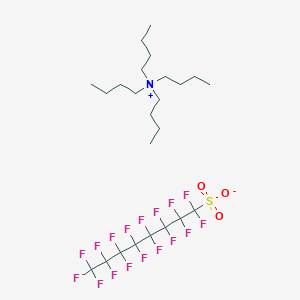

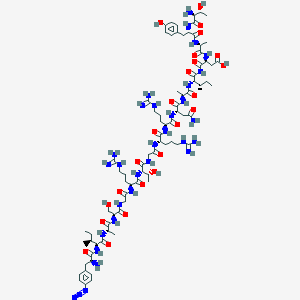

Tetrabutylammonium heptadecafluorooctanesulfonate is an ionic liquid . It is also known by other names such as Heptadecafluorooctanesulfonic acid tetrabutylammonium salt, Perfluorooctanesulfonic acid tetrabutylammonium salt, and Tetrabutylammonium perfluorooctanesulfonate . The molecular formula is C24H36F17NO3S .

Molecular Structure Analysis

The linear formula of Tetrabutylammonium heptadecafluorooctanesulfonate is (CH3CH2CH2CH2)4N [CF3(CF2)7SO3] . The molecular weight is 741.59 .Physical And Chemical Properties Analysis

Tetrabutylammonium heptadecafluorooctanesulfonate is a liquid . The water content is 0.010% .Scientific Research Applications

Oxygen Therapeutics Replacement

Tetrabutylammonium heptadecafluorooctanesulfonate: has been identified as a potential model ionic liquid for replacing perfluorocarbons in oxygen therapeutics . Perfluorocarbons are known for their ability to dissolve large volumes of gases, including oxygen, which is crucial in medical applications such as artificial blood substitutes. The compound’s structure allows it to potentially mimic these properties, making it a candidate for further research in this field.

Electropolymerization Support

This compound serves as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives . The process aims to create superhydrophobic surfaces, which are extremely water-repellent. Such surfaces have a wide range of applications, including anti-corrosion coatings and self-cleaning materials.

Heat Storage Materials

Research indicates that semi-clathrate hydrates containing Tetrabutylammonium heptadecafluorooctanesulfonate could be used as heat storage materials . These materials can store thermal energy and release it when needed, which is beneficial for sustainable energy management.

Gas Separation and Storage

The compound’s ability to form semi-clathrate hydrates suggests its potential application in gas separation and storage . This property is particularly useful in industries where gases need to be stored or separated efficiently, such as natural gas processing or carbon capture.

Latent Heat Storage

Due to its involvement in semi-clathrate hydrate formation, Tetrabutylammonium heptadecafluorooctanesulfonate may also be applicable in latent heat storage systems . These systems are used for regulating temperature in buildings or in industrial processes by absorbing and releasing heat.

Ion Transport in Polymer Membranes

The compound has been studied for its role in facilitating the transport of metal ions across polymer-inclusion membranes (PIMs) . This application is crucial in processes like the selective extraction of metals from solutions, which is important in metallurgical treatments of waste.

Mechanism of Action

Target of Action

It’s known to be used as a model ionic liquid .

Mode of Action

Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .

Result of Action

Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrabutylammonium heptadecafluorooctanesulfonate .

Safety and Hazards

Tetrabutylammonium heptadecafluorooctanesulfonate is harmful if swallowed or inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOQTHSUZGSHGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584995 | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium heptadecafluorooctanesulfonate | |

CAS RN |

111873-33-7 | |

| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?

A1: The paper highlights that Tetrabutylammonium heptadecafluorooctanesulfonate, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.

Q2: Were any alternative materials compared to Tetrabutylammonium heptadecafluorooctanesulfonate for gas separation membranes?

A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)